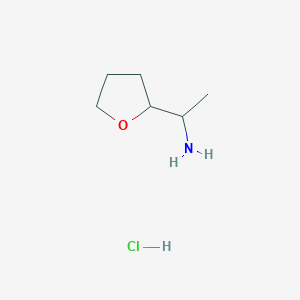

1-Tetrahydrofuran-2-ylethanamine hydrochloride

Description

Properties

IUPAC Name |

1-(oxolan-2-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-5(7)6-3-2-4-8-6;/h5-6H,2-4,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFASQTDHYKLZCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCO1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Tetrahydrofuran-2-ylethanamine Hydrochloride: A Key Chiral Building Block in Drug Discovery

This guide provides a comprehensive technical overview of 1-Tetrahydrofuran-2-ylethanamine hydrochloride, a pivotal chiral building block for researchers, scientists, and professionals engaged in drug development. We will delve into its chemical identity, synthesis, physicochemical properties, and its significant role in medicinal chemistry, grounded in established scientific principles and supported by authoritative references.

Core Identification: CAS Number and Molecular Structure

This compound is a chiral amine, and its stereochemistry is a critical determinant of its interaction with biological systems. As such, distinct CAS numbers are assigned to its enantiomers. While a specific CAS number for the racemic mixture is not prominently documented, the enantiopure forms are well-characterized.

-

(1R)-1-(Tetrahydrofuran-2-yl)ethan-1-amine hydrochloride: CAS Number 2089682-47-1[1][2]

-

(1S)-1-(Tetrahydrofuran-2-yl)ethan-1-amine hydrochloride: CAS Number 1384436-20-7[3][4]

The molecular structure consists of a tetrahydrofuran (THF) ring substituted at the 2-position with an aminoethyl group. The hydrochloride salt form enhances the compound's stability and aqueous solubility.

Molecular Formula: C₆H₁₄ClNO

Molecular Weight: 151.63 g/mol [1][3]

Chemical Structure:

Caption: Synthetic overview for the precursor (S)-1-(Tetrahydrofuran-2-yl)ethanone.

Experimental Protocol: Synthesis of (S)-1-(Tetrahydrofuran-2-yl)ethanone

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of a suitable chiral lactone precursor in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (THF).

-

Grignard Reaction: The solution is cooled to 0°C in an ice bath. A solution of methylmagnesium bromide (MeMgBr) in diethyl ether is added dropwise via the dropping funnel. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield (S)-1-(tetrahydrofuran-2-yl)ethanone.

Reductive Amination to this compound

The final step in the synthesis of the target amine is the reductive amination of the ketone precursor. This reaction proceeds via an imine intermediate which is then reduced to the amine. [5]

Caption: Schematic of THF moiety interactions within a biological target's active site.

1-Tetrahydrofuran-2-ylethanamine as a Chiral Building Block

The enantiopure forms of this compound are valuable chiral building blocks for the synthesis of complex, stereochemically defined molecules. The primary amine provides a versatile handle for further functionalization, allowing for its incorporation into a wide range of molecular scaffolds. The stereocenter adjacent to the THF ring can be used to control the stereochemistry of subsequent transformations.

Structure-Activity Relationship (SAR) Considerations

While specific SAR studies for 1-Tetrahydrofuran-2-ylethanamine derivatives are not extensively published, general principles for THF-containing compounds can be applied. The stereochemistry at the chiral center is often critical for biological activity. Modifications of the amine (e.g., acylation, alkylation) and substitution on the THF ring can be explored to optimize potency, selectivity, and pharmacokinetic properties. The exploration of SAR is a key aspect of lead optimization in drug discovery.

This compound, in its racemic and enantiopure forms, represents a fundamentally important building block in modern medicinal chemistry. Its synthesis, while requiring careful control of stereochemistry, is achievable through established synthetic methodologies. The inherent structural features of the tetrahydrofuran ring, combined with the versatility of the primary amine, make this compound a valuable starting point for the design and synthesis of novel therapeutic agents. This guide provides the foundational knowledge necessary for researchers and drug development professionals to effectively utilize this key intermediate in their scientific endeavors.

References

-

Mei, Y., & Du, Y. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem, 20(16), e202500259. Available at: [Link]

-

Wikipedia. Reductive amination. Available at: [Link]

-

Bhat, S. (2016). On Exploring Structure Activity Relationships. Methods in Molecular Biology, 1425, 479-492. Available at: [Link]

-

PubChem. (S)-1-(tetrahydrofuran-2-yl)ethanone. Available at: [Link]

Sources

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. chemscene.com [chemscene.com]

- 3. rsc.org [rsc.org]

- 4. chemscene.com [chemscene.com]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 1-Tetrahydrofuran-2-ylethanamine Hydrochloride

This guide provides a comprehensive overview of a robust and reliable synthetic pathway for the preparation of 1-Tetrahydrofuran-2-ylethanamine hydrochloride, a valuable building block for researchers and professionals in drug development and chemical synthesis. The presented methodology is grounded in established chemical principles and supported by peer-reviewed literature, ensuring scientific integrity and reproducibility.

Introduction: The Significance of Substituted Tetrahydrofurans

The tetrahydrofuran (THF) moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds and natural products. Its favorable physicochemical properties, including improved aqueous solubility and metabolic stability, make it a desirable feature in drug design. 1-Tetrahydrofuran-2-ylethanamine, in particular, serves as a key intermediate for the synthesis of various pharmaceutical agents and fine chemicals. This guide delineates a practical, multi-step synthesis of its hydrochloride salt, designed for both laboratory-scale and potential scale-up operations.

Strategic Overview of the Synthetic Pathway

The synthesis of this compound is strategically designed in four distinct stages, commencing with the commercially available starting material, furan. This pathway prioritizes efficiency, selectivity, and the use of well-documented chemical transformations.

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of the Key Precursor, 2-Acetylfuran

The initial step involves the introduction of an acetyl group onto the furan ring via a Friedel-Crafts acylation reaction. This classic transformation is a cornerstone of aromatic chemistry and provides a reliable route to the desired 2-substituted furan.

Experimental Protocol: Friedel-Crafts Acylation of Furan[1][2]

-

Reaction Setup: In a well-ventilated fume hood, a 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a condenser.

-

Reagent Charging: The flask is charged with acetic anhydride (1.1 equivalents) and a catalytic amount of a Lewis or Brønsted acid (e.g., phosphoric acid or anhydrous zinc chloride).

-

Addition of Furan: Furan (1.0 equivalent) is added dropwise to the stirred mixture via the dropping funnel, maintaining the reaction temperature below 40°C.

-

Reaction Progression: After the addition is complete, the reaction mixture is stirred at a slightly elevated temperature (e.g., 50-60°C) for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction mixture is cooled to room temperature and carefully quenched with water. The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: The combined organic layers are washed with a saturated sodium bicarbonate solution, followed by brine. The organic phase is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to yield 2-acetylfuran as a pale-yellow liquid.

Causality of Experimental Choices: The use of a slight excess of acetic anhydride ensures the complete consumption of the starting furan. The choice of a mild catalyst like phosphoric acid is crucial to prevent the polymerization of the acid-sensitive furan ring.[1] Careful temperature control during the addition of furan is also essential for the same reason.

Part 2: Hydrogenation of the Furan Ring to Form 2-Acetyltetrahydrofuran

The second stage of the synthesis focuses on the saturation of the furan ring to yield the corresponding tetrahydrofuran derivative. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and selectivity.

Experimental Protocol: Catalytic Hydrogenation of 2-Acetylfuran[3][4][5]

-

Catalyst Preparation: A hydrogenation vessel is charged with 2-acetylfuran (1.0 equivalent) and a suitable solvent, such as methanol or ethanol. A heterogeneous catalyst, typically 5% Palladium on carbon (Pd/C) or Raney Nickel, is added to the mixture (typically 1-5 mol%).

-

Hydrogenation: The vessel is sealed and purged with nitrogen before being pressurized with hydrogen gas (typically 50-100 psi). The reaction mixture is then stirred vigorously at room temperature or slightly elevated temperature until the theoretical amount of hydrogen has been consumed.

-

Monitoring: The progress of the reaction can be monitored by Gas Chromatography (GC) or by observing the cessation of hydrogen uptake.

-

Work-up: Upon completion, the reaction vessel is carefully depressurized, and the catalyst is removed by filtration through a pad of Celite.

-

Purification: The filtrate is concentrated under reduced pressure to afford 2-acetyltetrahydrofuran, which can be used in the next step without further purification if of sufficient purity, or it can be distilled under vacuum.

Causality of Experimental Choices: Palladium on carbon is a highly effective and widely used catalyst for the hydrogenation of aromatic rings.[2] The use of a heterogeneous catalyst simplifies the work-up procedure, as it can be easily removed by filtration. The choice of solvent is important; alcohols are often used as they are relatively inert under these conditions and can help to solubilize the starting material.

Part 3: Conversion of the Ketone to the Primary Amine

This crucial step transforms the acetyl group into the desired primary amine. A reliable two-step approach involving the formation of an oxime intermediate followed by its reduction is presented here.

3a. Experimental Protocol: Synthesis of 2-Acetyltetrahydrofuran Oxime[6][7][8]

-

Reaction Setup: A round-bottom flask is charged with 2-acetyltetrahydrofuran (1.0 equivalent), hydroxylamine hydrochloride (1.1 equivalents), and a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Base Addition: A base, such as sodium acetate or pyridine (1.2 equivalents), is added to the mixture to neutralize the hydrochloric acid released from the hydroxylamine hydrochloride.

-

Reaction: The mixture is stirred at room temperature or gently heated (e.g., reflux) for several hours until the reaction is complete (monitored by TLC).

-

Work-up: The reaction mixture is cooled, and the solvent is partially removed under reduced pressure. Water is added, and the product is extracted with an organic solvent.

-

Purification: The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude oxime, which is often a mixture of (E) and (Z) isomers. This crude product is typically of sufficient purity for the subsequent reduction step.

Causality of Experimental Choices: The reaction of a ketone with hydroxylamine is a classic condensation reaction to form an oxime.[3] The presence of a base is necessary to liberate the free hydroxylamine from its hydrochloride salt.

3b. Experimental Protocol: Reduction of 2-Acetyltetrahydrofuran Oxime

-

Reaction Setup: A solution of the crude oxime (1.0 equivalent) in a suitable solvent (e.g., ethanol, methanol, or tetrahydrofuran) is prepared in a round-bottom flask.

-

Reducing Agent: A reducing agent such as lithium aluminum hydride (LiAlH₄) in THF, or catalytic hydrogenation using Raney Nickel or Palladium on carbon under a hydrogen atmosphere, can be employed. For this guide, we will detail the catalytic hydrogenation approach.

-

Hydrogenation: The oxime solution is transferred to a hydrogenation apparatus containing a catalyst like Raney Nickel. The system is purged and then pressurized with hydrogen gas. The reaction is stirred at room temperature or with gentle heating until hydrogen uptake ceases.

-

Work-up: The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude 1-Tetrahydrofuran-2-ylethanamine.

Causality of Experimental Choices: Catalytic hydrogenation is a common and effective method for the reduction of oximes to primary amines. Raney Nickel is a particularly effective catalyst for this transformation.

Part 4: Formation of the Hydrochloride Salt

The final step involves the conversion of the free amine into its more stable and easily handled hydrochloride salt.

Experimental Protocol: Hydrochloride Salt Formation

-

Dissolution: The crude 1-Tetrahydrofuran-2-ylethanamine is dissolved in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

-

Acidification: A solution of hydrogen chloride in the same solvent (or gaseous HCl) is added dropwise to the stirred amine solution until the pH becomes acidic.

-

Precipitation: The hydrochloride salt will typically precipitate out of the solution as a white solid.

-

Isolation and Purification: The solid is collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum to yield the final product, this compound. Recrystallization from a suitable solvent system (e.g., ethanol/ether) can be performed if further purification is required.

Data Summary

| Step | Starting Material | Product | Key Reagents | Typical Yield (%) |

| 1 | Furan | 2-Acetylfuran | Acetic anhydride, Phosphoric acid | 70-80 |

| 2 | 2-Acetylfuran | 2-Acetyltetrahydrofuran | H₂, Pd/C | >90 |

| 3a | 2-Acetyltetrahydrofuran | 2-Acetyltetrahydrofuran Oxime | NH₂OH·HCl, Sodium acetate | >85 |

| 3b & 4 | 2-Acetyltetrahydrofuran Oxime | 1-Tetrahydrofuran-2-ylethanamine HCl | H₂, Raney Ni; HCl | 75-85 (over 2 steps) |

Mechanistic Insights: The Reductive Amination Pathway

An alternative and more direct approach to the amine synthesis from the ketone is reductive amination. This one-pot reaction combines the formation of an imine and its subsequent reduction.

Caption: Simplified mechanism of reductive amination of 2-acetyltetrahydrofuran.

In this process, the ketone first reacts with ammonia to form an unstable hemiaminal intermediate, which then dehydrates to form an imine. The imine is subsequently reduced in situ by a reducing agent to yield the final primary amine. Common reducing agents for this transformation include sodium cyanoborohydride or catalytic hydrogenation.

Conclusion

This technical guide has outlined a comprehensive and practical synthetic route for the preparation of this compound. By breaking down the synthesis into logical and well-documented steps, this guide provides researchers and drug development professionals with a reliable methodology. The explanations for the experimental choices and the inclusion of mechanistic insights aim to empower the user to not only replicate the synthesis but also to adapt and troubleshoot the procedures as needed.

References

-

Catalytic Conversion of Levulinic Acid into 2-Methyltetrahydrofuran: A Review. MDPI. Available at: [Link]

-

2-Methyltetrahydrofuran. Wikipedia. Available at: [Link]

-

Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. SpringerLink. Available at: [Link]

- Method for synthesizing 2-acetylfuran. Google Patents.

-

Hydrogenation of furfural to 2-methylfuran with carbon catalysts. POLITesi. Available at: [Link]

-

Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. MDPI. Available at: [Link]

-

Tetrahydrofuran synthesis. Organic Chemistry Portal. Available at: [Link]

-

2-Methylfuran from pinewood by molten-salt hydropyrolysis and catalytic hydrogenation of the furfural intermediate. Royal Society of Chemistry. Available at: [Link]

-

Oxime synthesis by condensation or oxidation. Organic Chemistry Portal. Available at: [Link]

-

Catalytic Conversion of Levulinic Acid into 2-Methyltetrahydrofuran: A Review. National Institutes of Health. Available at: [Link]

-

Recent Advances in Catalytic Hydrogenation of Furfural. MDPI. Available at: [Link]

-

Alkyl Levulinates and 2-Methyltetrahydrofuran: Possible Biomass-Based Solvents in Palladium-Catalyzed Aminocarbonylation. National Institutes of Health. Available at: [Link]

-

Formation of an Oxime from a Ketone. YouTube. Available at: [Link]

-

Recent Advances on the Use of 2-methyltetrahydrofuran (2-MeTHF) in Biotransformations. MDPI. Available at: [Link]

-

Synthesis and Catalytic Performance of Ni/SiO2 for Hydrogenation of 2-Methylfuran to 2-Methyltetrahydrofuran. ResearchGate. Available at: [Link]

-

Alkylation by reductive amination-Mechanism and Rxn setup using Sodium triacetoxy borane in THF. YouTube. Available at: [Link]

- Synthesis of tetrahydrofuran. Google Patents.

-

Photochemical ring expansion reactions: synthesis of tetrahydrofuran derivatives and mechanism studies. Royal Society of Chemistry. Available at: [Link]

-

Synthesis of chiral enantioenriched tetrahydrofuran derivatives. ResearchGate. Available at: [Link]

-

Oxime Formation and Applications. Scribd. Available at: [Link]

-

2-(Oxolan-2-yl)ethan-1-amine. PubChem. Available at: [Link]

Sources

(R/S)-1-Tetrahydrofuran-2-ylethanamine hydrochloride enantiomers

An In-Depth Technical Guide to the Enantiomers of (R/S)-1-Tetrahydrofuran-2-ylethanamine Hydrochloride

Abstract

This technical guide provides a comprehensive exploration of (R/S)-1-Tetrahydrofuran-2-ylethanamine hydrochloride, a chiral amine of significant interest in pharmaceutical development. The tetrahydrofuran (THF) motif is a privileged scaffold found in numerous biologically active molecules and FDA-approved drugs.[1][2] The stereochemistry of substituents on this ring is often a critical determinant of pharmacological activity, making access to enantiomerically pure building blocks essential.[3][4] This document details the synthesis of the racemic mixture, methodologies for enantiomeric resolution, and the analytical techniques required for characterization and purity assessment. It is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this compound and its applications as a chiral synthon.

Introduction: The Significance of Chirality in Tetrahydrofuran-Containing Molecules

The tetrahydrofuran ring is a core structural component in a wide range of natural products and pharmaceuticals, including potent antiviral agents like the HIV protease inhibitor Darunavir.[1][3][5] In many of these complex molecules, the biological activity is intrinsically linked to the precise three-dimensional arrangement of atoms—its stereochemistry. Enantiomers, which are non-superimposable mirror-image molecules, can exhibit vastly different pharmacological and toxicological profiles.[4][6]

(R/S)-1-Tetrahydrofuran-2-ylethanamine hydrochloride represents a racemic mixture of two such enantiomers. The separation and individual characterization of the (R)- and (S)-forms are paramount for their application in asymmetric synthesis, where they serve as valuable chiral building blocks for constructing larger, enantiopure pharmaceutical agents.[7][8] This guide provides the foundational knowledge and practical protocols for navigating the synthesis, resolution, and analysis of these important enantiomers.

Synthesis of Racemic (R/S)-1-Tetrahydrofuran-2-ylethanamine

The most direct and common route to the racemic amine is through the reductive amination of the corresponding ketone, 1-(tetrahydrofuran-2-yl)ethanone. This two-step, one-pot process involves the formation of an intermediate imine, which is then reduced to the final amine.

Workflow for Racemic Synthesis

Sources

- 1. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. rroij.com [rroij.com]

- 5. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. sugar-energy.com [sugar-energy.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

A Guide to the Spectroscopic Characterization of 1-Tetrahydrofuran-2-ylethanamine Hydrochloride

Introduction

1-Tetrahydrofuran-2-ylethanamine hydrochloride is a substituted heterocyclic amine of interest in pharmaceutical research and development due to its potential as a building block in the synthesis of more complex molecules. A thorough understanding of its structure and purity is paramount, and this is robustly achieved through a combination of spectroscopic techniques. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. As a Senior Application Scientist, the focus here is not merely on the data itself, but on the rationale behind the spectral features and the experimental logic that leads to unambiguous structural elucidation. This document is intended for researchers, scientists, and drug development professionals who require a practical and theoretical understanding of how to interpret the spectroscopic data for this and similar molecules.

The hydrochloride salt form of the amine introduces specific spectral characteristics, particularly in IR and NMR spectroscopy, which will be discussed in detail. By understanding the interplay of the tetrahydrofuran ring, the ethylamine side chain, and the effects of protonation, a complete spectroscopic profile can be constructed.

Molecular Structure and Analytical Workflow

The first step in any spectroscopic analysis is a clear understanding of the molecule's structure and the logical flow of analysis.

Caption: Molecular structure and analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent. Deuterated water (D₂O) or methanol-d₄ are appropriate choices due to the compound's polarity. D₂O is often preferred for amine salts as it can exchange with the acidic N-H protons, leading to their disappearance from the spectrum, which can aid in peak assignment.

-

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering approximately 0-12 ppm, and a relaxation delay of at least 1-2 seconds.

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

¹H NMR Spectral Analysis (Predicted, in D₂O)

The protonation of the amine group to form the hydrochloride salt will influence the chemical shifts of adjacent protons, causing them to be deshielded (shifted downfield). In D₂O, the NH₃⁺ protons will exchange with deuterium and will likely not be observed, simplifying the spectrum.

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Assignment Rationale |

| H-2 | ~4.1 - 4.3 | Multiplet | - | Methine proton on a carbon (C2) bonded to both the ring oxygen and the ethylamine side chain. It is the most deshielded proton on the THF ring. |

| H-5a, H-5b | ~3.8 - 4.0 | Multiplet | - | Methylene protons on the carbon (C5) adjacent to the ring oxygen. |

| H-1'a, H-1'b | ~3.2 - 3.4 | Multiplet | - | Methylene protons on the carbon (C1') adjacent to the protonated nitrogen. The positive charge on the nitrogen causes a significant downfield shift. |

| H-3a, H-3b | ~1.9 - 2.1 | Multiplet | - | Methylene protons on C3 of the THF ring. |

| H-4a, H-4b | ~1.6 - 1.8 | Multiplet | - | Methylene protons on C4 of the THF ring. |

| H-2' | ~1.3 - 1.5 | Doublet | ~6-7 | Methyl protons coupled to the methine proton at C1'. |

¹³C NMR Spectral Analysis (Predicted)

| Carbon | Predicted Chemical Shift (ppm) | Assignment Rationale |

| C2 | ~78 - 82 | Carbon adjacent to the ring oxygen and the side chain. |

| C5 | ~68 - 72 | Carbon adjacent to the ring oxygen. |

| C1' | ~48 - 52 | Carbon directly attached to the protonated nitrogen. |

| C3 | ~28 - 32 | Methylene carbon in the THF ring. |

| C4 | ~25 - 29 | Methylene carbon in the THF ring. |

| C2' | ~18 - 22 | Methyl carbon of the ethylamine side chain. |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by absorptions from the ammonium group, the C-H bonds, and the C-O ether linkage.

Experimental Protocol: IR

A solid-state IR spectrum is typically acquired for amine hydrochlorides.

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.

-

Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

IR Spectral Analysis (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Rationale |

| ~3200 - 2800 | Strong, Broad | N-H⁺ stretching | This very broad and intense envelope is characteristic of a primary amine salt and arises from the symmetric and asymmetric stretching of the N-H bonds in the -NH₃⁺ group.[1][2][3] |

| ~2950 - 2850 | Medium (on top of N-H⁺ stretch) | C-H stretching | Aliphatic C-H stretches from the tetrahydrofuran ring and the ethyl side chain. These often appear as sharper peaks superimposed on the broad ammonium stretch.[2] |

| ~1620 - 1560 | Medium | N-H⁺ bending | Asymmetric bending (scissoring) of the -NH₃⁺ group.[4] |

| ~1500 - 1400 | Medium | C-H bending | Scissoring and bending vibrations of the CH₂ groups. |

| ~1100 - 1050 | Strong | C-O-C stretching | Asymmetric stretching of the ether linkage in the tetrahydrofuran ring. This is often a prominent peak for cyclic ethers.[5][6][7] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. For this compound, the analysis will be performed on the free base after the loss of HCl in the ion source.

Experimental Protocol: MS

-

Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.

-

Analysis: The sample is introduced into the mass spectrometer, where it is vaporized and ionized. The resulting charged fragments are separated by their mass-to-charge ratio (m/z).

Mass Spectrometry Analysis (Predicted)

The molecular weight of the free base (1-Tetrahydrofuran-2-ylethanamine) is 115.18 g/mol . According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms will have an odd molecular ion peak.[8]

Proposed Fragmentation Pathway:

Caption: Proposed major fragmentation pathways in EI-MS.

Table of Predicted Fragments:

| m/z | Proposed Fragment | Rationale |

| 115 | [C₆H₁₃NO]⁺˙ | Molecular ion of the free base. |

| 85 | [C₅H₉O]⁺ | Loss of the ethylamine side chain via cleavage alpha to the ring oxygen. |

| 55 | [C₄H₇]⁺ | Further fragmentation of the tetrahydrofuran ring. |

| 44 | [CH₃CH=NH₂]⁺ | Cleavage of the bond between C2 of the ring and the ethylamine side chain (alpha-cleavage relative to the nitrogen). This is often a very stable and abundant fragment for primary amines. |

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating system for the structural confirmation of this compound. NMR spectroscopy elucidates the precise carbon-hydrogen framework and the connectivity of the atoms. IR spectroscopy confirms the presence of key functional groups, particularly the characteristic absorptions of the primary ammonium salt and the cyclic ether. Mass spectrometry confirms the molecular weight of the free base and provides fragmentation patterns consistent with the proposed structure. By understanding the theoretical underpinnings of each technique and applying them to the specific structural features of the molecule, researchers can confidently verify its identity and purity.

References

- THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Science Publishing.

- Hydrogen bonding in the amine hydrohalides. II.

- Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.

- HYDROGEN BONDING IN THE AMINE HYDROHALIDES: II. THE INFRARED SPECTRUM FROM 4000 TO 2200 CM−1. Canadian Science Publishing.

- Tetrahydrofuran | C4H8O | CID 8028. PubChem.

- 24.10 Spectroscopy of Amines. Chemistry LibreTexts.

- 2-(Oxolan-2-yl)ethan-1-amine | C6H13NO | CID 4854736. PubChem.

- Tetrahydrofurfurylamine | C5H11NO | CID 253298. PubChem.

- (PDF) Synthesis and NMR spectra of tetrahydrofuran-2-13C.

- The upfield part of the 1 H NMR spectrum of THF (1a) (a) and THF-2-13 C (1b) (b).

- Furan, tetrahydro-2-methyl-. NIST WebBook.

- 6.

- CHAPTER 2 Fragmentation and Interpret

- Tetrahydrofuran. NIST WebBook.

- Tetrahydrofuran(109-99-9) 1H NMR spectrum. ChemicalBook.

- Tetrahydrofuran(109-99-9) IR Spectrum. ChemicalBook.

- Experimental IR spectra of tetrahydrofuran.

- (1R)-1-(Tetrahydrofuran-2-yl)ethan-1-amine hydrochloride. ChemScene.

- 1-tetrahydrofuran-2-ylethanamine. Fluorochem.

- 2-Tetrahydrofuran-2-ylethanamine.

- (1s)-1-(Tetrahydrofuran-2-yl)ethan-1-amine hydrochloride. ChemScene.

- 2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine hydrochloride. PubChem.

- Tetrahydrofuran. NIST WebBook.

- 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000246).

- Tetrahydrofuran. PubChem.

- Experimental IR spectra of tetrahydrofuran.

- 13C | THF-d8 | NMR Chemical Shifts. NMRS.io.

- 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0233289). NP-MRD.

- The Nitrogen Rule. Chemistry LibreTexts.

- Mass Spectrometry: Fragment

- 1-(Furan-3-yl)-N-((tetrahydrofuran-2-yl)methyl)methanamine. ChemScene.

- 2-(Tetrahydro-3-furanyl)ethanamine. Benchchem.

- Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals.

- IR: amines.

- Lecture 11.4 Amine Reactions and Nitrogen Heterocycles. YouTube.

- Supplementary Inform

- TETRAHYDROFURAN-D8(1693-74-9) IR Spectrum. ChemicalBook.

Sources

- 1. researchgate.net [researchgate.net]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. Tetrahydrofuran [webbook.nist.gov]

- 6. Tetrahydrofuran | (CH2)3CH2O | CID 8028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. whitman.edu [whitman.edu]

Solubility and stability of 1-Tetrahydrofuran-2-ylethanamine hydrochloride

An In-depth Technical Guide on the Solubility and Stability of 1-Tetrahydrofuran-2-ylethanamine hydrochloride

Executive Summary

The journey of a drug candidate from discovery to a viable therapeutic is critically dependent on a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount, directly influencing bioavailability, formulation design, storage conditions, and regulatory approval. This guide provides a comprehensive technical overview of the methodologies used to characterize the solubility and stability of this compound. As a key intermediate or potential active pharmaceutical ingredient (API), a robust data package for this molecule is essential. This document is structured to provide researchers, scientists, and drug development professionals with not only step-by-step protocols but also the underlying scientific rationale, enabling the design of effective and self-validating studies. We will explore experimental designs for solubility profiling across various biorelevant media and a complete forced degradation study to elucidate potential degradation pathways, in line with international regulatory expectations.

Introduction and Physicochemical Profile

This compound is a primary amine derivative of tetrahydrofuran, presented as a hydrochloride salt to enhance its crystallinity and aqueous solubility. Its structure, comprising a polar ether ring, a flexible ethylamine side chain, and an ionic salt center, dictates its behavior in both aqueous and organic environments. A precise understanding of these characteristics is the foundation of all subsequent development activities. The primary objective of this guide is to establish a framework for systematically evaluating its solubility and chemical stability, which are critical components of the Chemistry, Manufacturing, and Controls (CMC) section of any regulatory submission.[1]

Figure 1: Chemical Structure of this compound

(A visual representation of the chemical structure would be placed here, showing the tetrahydrofuran ring connected at the 2-position to an ethanamine group, with the amine protonated and a chloride counter-ion.)

The initial characterization begins with defining its basic physicochemical properties, which are summarized below.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Rationale & Significance |

|---|---|---|

| Molecular Formula | C₆H₁₄ClNO | Defines the elemental composition.[2][3] |

| Molecular Weight | 151.63 g/mol | Crucial for all concentration and molarity calculations.[2][3] |

| Appearance | White to off-white crystalline solid (Expected) | The salt form typically imparts crystallinity. Physical appearance is a key quality attribute. |

| pKa (Amine) | ~9.5 - 10.5 (Predicted) | The primary amine's pKa determines the ionization state at different pH values, critically impacting solubility and absorption. |

| LogP | 0.93 (Calculated for free base)[2] | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |

Comprehensive Solubility Profiling

Solubility dictates the maximum concentration of a drug in solution, which is a prerequisite for absorption and pharmacological activity. For oral dosage forms, poor aqueous solubility is a major hurdle to achieving adequate bioavailability. This section outlines the protocol for determining the equilibrium solubility, the gold standard for assessing this property.

Scientific Rationale

The molecule's structure suggests good solubility in polar protic solvents. The hydrochloride salt form means the primary amine is protonated (R-NH₃⁺), making it highly available for hydrogen bonding with solvents like water. The polar ether oxygen in the THF ring further contributes to this aqueous affinity.[4] However, the hydrocarbon backbone introduces some lipophilicity. Therefore, assessing solubility in a range of solvents, including aqueous buffers at different pH values and organic solvents, is essential for guiding formulation and purification strategies.

Experimental Protocol: Equilibrium (Shake-Flask) Solubility

This method measures the saturation concentration of the compound in a given solvent after a state of equilibrium has been reached.

Objective: To determine the thermodynamic equilibrium solubility in various pharmaceutically relevant solvents.

Methodology:

-

Preparation: Add an excess amount of this compound (e.g., 10-20 mg) to a known volume (e.g., 1 mL) of the selected test solvent in a glass vial. The excess solid is crucial to ensure saturation is achieved.

-

Equilibration: Seal the vials and agitate them at a constant temperature (typically 25°C and 37°C) using a rotator or shaker.

-

Causality Insight: Continuous agitation is necessary to ensure the entire solvent volume is exposed to the solid, facilitating the dissolution process until equilibrium is reached. A minimum of 24-48 hours is recommended to ensure true equilibrium, which should be confirmed by taking measurements at multiple time points (e.g., 24h, 48h, 72h) until the concentration plateaus.

-

-

Sample Collection & Preparation: After equilibration, allow the vials to stand undisturbed for the excess solid to settle.

-

Filtration/Centrifugation: Carefully withdraw a supernatant aliquot and separate the undissolved solid. Centrifugation (e.g., 10,000 rpm for 15 minutes) followed by filtration of the supernatant through a 0.22 µm filter (chemically compatible, e.g., PVDF) is the standard procedure.

-

Trustworthiness Principle: This step is critical to prevent undissolved solid particles from being carried over, which would falsely inflate the measured solubility. The filter material must be validated to ensure it does not adsorb the analyte.

-

-

Quantification: Dilute the clear filtrate with a suitable mobile phase and analyze its concentration using a validated analytical method, such as the HPLC method described in Section 4.0.

Data Presentation: Expected Solubility Profile

The following table presents a hypothetical but scientifically plausible solubility profile for the compound, based on its structure.

Table 2: Predicted Solubility of this compound

| Solvent System | Expected Solubility (mg/mL) | Relevance |

|---|---|---|

| Deionized Water | > 100 | High intrinsic aqueous solubility is expected due to the ionic salt form. |

| 0.1 N HCl (pH ~1.2) | > 100 | Simulates gastric fluid; high solubility is expected as the amine remains fully protonated. |

| Phosphate Buffer (pH 7.4) | > 50 | Simulates intestinal and physiological pH. Solubility may be slightly lower than in acid if pH is closer to the pKa, but should remain high. |

| Methanol | > 100 | Polar protic solvent, excellent for solubilizing polar salts. |

| Ethanol | 20 - 50 | Good solubility, useful for co-solvent systems in formulations. |

| Acetonitrile | 1 - 5 | Polar aprotic solvent; lower solubility expected compared to protic solvents. |

| Dichloromethane (DCM) | < 0.1 | Non-polar solvent; very low solubility expected for the ionic salt. |

Stability Assessment via Forced Degradation

Forced degradation, or stress testing, is a regulatory requirement designed to identify the likely degradation products of a drug substance.[5] This data is fundamental for developing stability-indicating analytical methods, elucidating degradation pathways, and understanding the intrinsic stability of the molecule.[6][7][8]

Workflow for Forced Degradation Studies

The overall process involves subjecting the compound to harsh conditions and analyzing the resulting mixture to quantify the parent compound and detect any degradants.

Caption: Workflow for the forced degradation study.

Detailed Stress Condition Protocols

The goal is to achieve 5-20% degradation of the API.[6][8] If degradation is too rapid or slow, the stress level (concentration, temperature, time) should be adjusted. A control sample (stored at 4°C, protected from light) should be run in parallel.

A. Acidic Hydrolysis

-

Procedure: Mix 1 mL of the 1 mg/mL stock solution with 1 mL of 0.2 N HCl to achieve a final concentration of 0.5 mg/mL in 0.1 N HCl.

-

Incubation: Store in a water bath at 60°C.

-

Sampling: Withdraw aliquots at 2, 8, and 24 hours. Immediately neutralize with an equivalent amount of 0.1 N NaOH before HPLC analysis.

-

Mechanistic Insight: Harsh acidic conditions could potentially catalyze the ring-opening of the tetrahydrofuran ether linkage, although this typically requires very strong acids and high temperatures.

B. Basic Hydrolysis

-

Procedure: Mix 1 mL of stock solution with 1 mL of 0.2 N NaOH (final concentration: 0.5 mg/mL in 0.1 N NaOH).

-

Incubation: Store at 60°C.

-

Sampling: Withdraw aliquots at 2, 8, and 24 hours. Neutralize with 0.1 N HCl before analysis.

-

Mechanistic Insight: Primary amines are generally stable to base. The main risk in basic conditions for amine salts is the precipitation of the free base if its solubility is exceeded. Amide functional groups, which are not present here, are highly susceptible to base hydrolysis.[9][10]

C. Oxidative Degradation

-

Procedure: Mix 1 mL of stock solution with 1 mL of 6% hydrogen peroxide (final concentration: 0.5 mg/mL in 3% H₂O₂).

-

Incubation: Store at room temperature, protected from light.

-

Sampling: Withdraw aliquots at 2, 8, and 24 hours.

-

Mechanistic Insight: The primary amine is susceptible to oxidation, potentially forming N-oxides or other related species. The ether in the THF ring can also be a site for oxidation, especially in the presence of trace metal ions which can catalyze the reaction.[9][11]

D. Thermal Degradation

-

Procedure: Place vials of the stock solution (liquid state) and vials of the neat, solid API (solid state) in an oven at 80°C.

-

Incubation: Maintain at 80°C.

-

Sampling: Sample the solution at time points. For the solid, dissolve a weighed amount in the mobile phase for analysis at each time point.

-

Mechanistic Insight: Thermal stress provides the energy to overcome activation barriers for various degradation reactions. It is a good indicator of the overall molecular stability.

E. Photostability

-

Procedure: Expose the stock solution and solid API to a light source conforming to ICH Q1B guidelines (cool white fluorescent and near-UV lamps).

-

Incubation: Expose for a specified duration (e.g., to achieve an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter). A dark control should be run in parallel.

-

Mechanistic Insight: Light can provide the energy to form reactive radical species, initiating oxidation or other degradation pathways.[11]

Anticipated Degradation Pathways

Based on the structure, several degradation pathways can be hypothesized. A stability-indicating method must be able to separate the parent compound from these potential products.

Sources

- 1. onyxipca.com [onyxipca.com]

- 2. chemscene.com [chemscene.com]

- 3. chemscene.com [chemscene.com]

- 4. Tetrahydrofuran - Wikipedia [en.wikipedia.org]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 7. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]

- 8. acdlabs.com [acdlabs.com]

- 9. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 10. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An Overview of Degradation Strategies for Amitriptyline - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Tetrahydrofuran-2-ylethanamine Hydrochloride: Commercial Availability, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 1-Tetrahydrofuran-2-ylethanamine hydrochloride, a valuable building block for researchers and professionals in the field of drug development. With full editorial control, this document is structured to deliver practical, in-depth insights into its commercial sourcing, chemical synthesis, and strategic applications. The information presented herein is grounded in scientific literature and supplier data to ensure accuracy and reliability.

Introduction: The Significance of the Tetrahydrofuran Moiety in Medicinal Chemistry

The tetrahydrofuran (THF) ring is a privileged structural motif in medicinal chemistry, featured in numerous FDA-approved drugs.[1][2] Its favorable physicochemical properties, including improved aqueous solubility and metabolic stability, make it an attractive component in the design of novel therapeutic agents. This compound, as a functionalized THF derivative, serves as a versatile scaffold for the synthesis of a wide range of biologically active molecules. This guide will delve into the specifics of this compound, providing a go-to resource for its effective utilization in research and development. The U.S. Food and Drug Administration (FDA) has approved a total of 13 THF-containing drugs for a variety of clinical diseases, including well-known examples like Terazosin and Darunavir.[1][2]

Commercial Availability and Supplier Landscape

This compound is commercially available from various suppliers, often in different isomeric forms. The choice of isomer is critical for stereospecific synthesis, a cornerstone of modern drug design. Below is a comparative table of suppliers for different forms of this compound.

| Supplier | Product Name | CAS Number | Purity | Notes |

| ChemScene | (1R)-1-(Tetrahydrofuran-2-yl)ethan-1-amine hydrochloride | 2089682-47-1 | ≥98% | Enantiomerically pure (R-isomer).[3] |

| ChemScene | (1s)-1-(Tetrahydrofuran-2-yl)ethan-1-amine hydrochloride | 1384436-20-7 | ≥95% | Enantiomerically pure (S-isomer).[4] |

| AstaTech, Inc. (via Sigma-Aldrich) | (1S)-1-(TETRAHYDROFURAN-3-YL)ETHAN-1-AMINE HCL | 2089682-46-0 | 95% | Note the substitution at the 3-position of the THF ring.[5] |

| Chemrio | 2-(tetrahydrofuran-2-yl)ethanamine | Not specified | Not specified | Achiral version, hydrochloride salt not specified.[6] |

| MedchemExpress | (R)-Tetrahydrofuran-2-yl-methylamine | 7202-43-9 | ≥97.0% (NMR) | Free base of a related compound.[7][8] |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from commercially available precursors. A representative synthetic route for the closely related 2-(tetrahydrofuran-2-yl)ethanamine is outlined below, followed by the final hydrochloride salt formation.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from a known synthesis of 2-(tetrahydrofuran-2-yl)ethanamine.[9]

Step 1: Synthesis of Tetrahydrofurfuryl Methanesulfonate

-

Dissolve tetrahydrofurfuryl alcohol (1.0 eq.) in dichloromethane under an inert atmosphere (e.g., argon).

-

Cool the solution to 0°C using an ice bath.

-

Sequentially add triethylamine (1.1 eq.) and methanesulfonyl chloride (1.05 eq.).

-

Remove the ice bath and continue stirring for 14 hours at room temperature.

-

Pour the reaction mixture into a separatory funnel containing water.

-

Separate the phases and wash the organic layer multiple times with water.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude tetrahydrofurfuryl methanesulfonate.

Step 2: Synthesis of Tetrahydro-2-furanacetonitrile

-

Dissolve the crude tetrahydrofurfuryl methanesulfonate (1.0 eq.) in dimethyl sulfoxide (DMSO) under an inert atmosphere.

-

Add sodium cyanide (3.0 eq.) and heat the mixture to 80°C for 3.5 hours.

-

Cool the reaction to room temperature, dilute with diethyl ether, and wash with saturated aqueous sodium chloride.

-

Separate the aqueous layer and extract it multiple times with diethyl ether.

-

Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and carefully concentrate in vacuo.

-

Purify the crude product by flash chromatography to isolate tetrahydro-2-furanacetonitrile.

Step 3: Reduction to 2-(Tetrahydrofuran-2-yl)ethanamine

-

Treat tetrahydro-2-furanacetonitrile (1.0 eq.) with an excess of borane-tetrahydrofuran complex (1.0 M in THF) under an inert atmosphere for 2 hours at room temperature.

-

Carefully quench the reaction with methanol and concentrate under reduced pressure.

-

Re-dissolve the residue in methanol and concentrate again to remove borate esters.

Step 4: Formation of the Hydrochloride Salt

-

Dissolve the crude 2-(tetrahydrofuran-2-yl)ethanamine in a suitable anhydrous solvent (e.g., diethyl ether or methanol).

-

Add a solution of hydrochloric acid in the same solvent (e.g., 1.0 N HCl in ether) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Isolate the solid product by filtration, wash with the anhydrous solvent, and dry under vacuum.

-

The final product can be purified by recrystallization if necessary.

Applications in Drug Discovery and Development

The tetrahydrofuran moiety is a key structural feature in a number of pharmaceuticals, contributing to their pharmacological profiles.[1][2] While specific applications of this compound are often proprietary, its utility as a building block in the synthesis of novel drug candidates is well-established.

Role as a Versatile Synthetic Intermediate

This compound provides a primary amine attached to a chiral tetrahydrofuran core, making it an ideal starting material for a variety of chemical transformations, including:

-

Amide bond formation: The primary amine can be readily acylated to introduce a wide range of functional groups.

-

Reductive amination: Reaction with aldehydes and ketones provides access to secondary and tertiary amines.

-

N-alkylation and N-arylation: The amine can be functionalized through various coupling reactions.

These transformations allow for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

Potential Therapeutic Areas

Derivatives of tetrahydrofuran have shown promise in several therapeutic areas. For instance, novel tetracyclic tetrahydrofuran derivatives have been investigated as potential broad-spectrum psychotropic agents, showing affinities for dopaminergic, serotonergic, and adrenergic receptors.[10] The incorporation of the tetrahydrofuran-2-ylethanamine scaffold could lead to the discovery of new agents for treating central nervous system disorders.

Conceptual Workflow for a Drug Discovery Application

Caption: Conceptual workflow for utilizing this compound in a drug discovery program.

Analytical and Quality Control Considerations

Ensuring the purity and identity of this compound is crucial for its use in research and development. A combination of analytical techniques should be employed for quality control.

Recommended Analytical Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and assessing purity.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the identity of the compound.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A suitable method for assessing the purity of the free base, which can be liberated from the hydrochloride salt.[11][12]

-

Chiral High-Performance Liquid Chromatography (Chiral HPLC): Necessary for determining the enantiomeric excess of chiral isomers.

A typical quality control workflow would involve obtaining NMR and MS data for all batches, with chiral HPLC being essential for enantiomerically pure starting materials.

Safety and Handling

As with all laboratory chemicals, proper safety precautions should be taken when handling this compound. It is important to consult the Safety Data Sheet (SDS) from the supplier for specific handling and storage information. In general, the following precautions should be observed:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a valuable and commercially accessible building block for medicinal chemistry and drug discovery. Its unique structural features and versatile reactivity make it a powerful tool for the synthesis of novel compounds with therapeutic potential. This guide has provided a comprehensive overview of its commercial availability, synthesis, and applications, equipping researchers with the knowledge to effectively incorporate this compound into their research and development programs.

References

- Fernández-Peña, L., et al. (2022). The Tetrahydrofuran Motif in Polyketide Marine Drugs. Marine Drugs.

-

Fernandez, J., et al. (2005). Discovery of new tetracyclic tetrahydrofuran derivatives as potential broad-spectrum psychotropic agents. Journal of Medicinal Chemistry, 48(6), 1709-1712. [Link]

-

Mei, Y., & Du, Y. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem, 20(16), e202500259. [Link]

-

R Discovery. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. [Link]

-

Analytical Method Summaries. (n.d.). [Link]

-

Eurofins. (2022). Analytical Method Summaries. [Link]

-

SciSpace. (2020). Selective Synthesis of THF-Derived Amines from Biomass-Derived Carbonyl Compounds. [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-(Adamant-1-yl)ethylamine. [Link]

-

Centers for Disease Control and Prevention. (1994). NIOSH Manual of Analytical Methods (NMAM), Fourth Edition. [Link]

-

Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. [Link]

-

PubChem. (n.d.). 2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine hydrochloride. [Link]

Sources

- 1. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. chemscene.com [chemscene.com]

- 4. chemscene.com [chemscene.com]

- 5. (1S)-1-(TETRAHYDROFURAN-3-YL)ETHAN-1-AMINE HCL | 2089682-46-0 [sigmaaldrich.com]

- 6. 2-(tetrahydrofuran-2-yl)ethanamine | Chemrio [chemrio.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. 2-(TETRAHYDROFURAN-2-YL)ETHANAMINE synthesis - chemicalbook [chemicalbook.com]

- 10. Discovery of new tetracyclic tetrahydrofuran derivatives as potential broad-spectrum psychotropic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 12. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

Introduction to chiral tetrahydrofuran derivatives in synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The tetrahydrofuran (THF) ring system is a privileged structural motif, frequently encountered in a vast array of biologically active natural products and pharmaceuticals.[1][2][3] From the antitumor and antimicrobial activities of the annonaceous acetogenins to the complex architectures of marine polyketides, the THF core is a recurring theme in molecules that modulate biological processes.[1][2] The precise stereochemical arrangement of substituents on the THF ring is often critical for therapeutic efficacy, making the development of stereoselective synthetic methodologies a paramount objective for organic chemists.[4][5] This guide provides a comprehensive overview of the key strategies for constructing chiral tetrahydrofuran derivatives, offering insights into the underlying principles that govern these transformations and their applications in the synthesis of complex molecules.

Core Strategies in Stereoselective Tetrahydrofuran Synthesis

The construction of chiral tetrahydrofuran rings can be broadly categorized into several key strategic approaches. The choice of method is often dictated by the desired substitution pattern, the availability of starting materials, and the required level of stereocontrol.

Intramolecular Cycloetherification: The Classical Approach

One of the most direct and widely employed methods for THF synthesis is the intramolecular cyclization of a linear precursor containing a hydroxyl group and a suitable leaving group.[1] This approach encompasses several variations, including SN2 reactions and epoxide ring-openings.

Intramolecular SN2 Reactions: This classical strategy involves the cyclization of a 1,4-diol derivative where one of the hydroxyl groups has been converted into a good leaving group (e.g., halide or sulfonate). The stereocenters are often pre-installed in the acyclic precursor, and the cyclization proceeds with inversion of configuration at the carbon bearing the leaving group.[1]

Intramolecular Epoxide Ring-Opening: The acid- or base-catalyzed intramolecular opening of an epoxide by a tethered hydroxyl group is a powerful method for constructing substituted THFs.[1] This strategy, famously utilized by Kishi in the synthesis of complex natural products, allows for the stereospecific formation of the THF ring from an acyclic epoxy alcohol precursor.[1] The regioselectivity of the ring-opening (5-exo-tet vs. 6-endo-tet) is generally favored to form the five-membered THF ring, following Baldwin's rules.

Metal-Catalyzed Asymmetric Syntheses

The advent of transition metal catalysis has revolutionized the synthesis of chiral molecules, and tetrahydrofurans are no exception. These methods often allow for the construction of multiple stereocenters with high levels of enantioselectivity and diastereoselectivity.

Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA): The palladium-catalyzed asymmetric allylic alkylation of oxygen nucleophiles provides a powerful means of constructing chiral THFs. In a notable example, Trost and coworkers developed a strategy to generate either cis- or trans-2,5-disubstituted THFs with high diastereoselectivity and enantioselectivity, simply by choosing the appropriate enantiomer of the chiral ligand.[6]

Oxidative Cyclization of 1,5-Dienes: The oxidative cyclization of 1,5-dienes, often mediated by permanganate or other oxidants, can produce cis-2,5-disubstituted THF diols with good stereoselectivity.[7] The facial selectivity of this transformation can be controlled by employing chiral auxiliaries attached to the diene precursor.[7]

Nickel-Catalyzed Reductive Cyclization: Recent advancements have demonstrated the utility of nickel catalysis in the stereoselective synthesis of THFs. For instance, an efficient intramolecular reductive cyclization of O-alkynones catalyzed by a Ni/P-chiral ligand system has been reported to produce functionalized chiral THFs in high yields and with excellent enantioselectivity.[8]

A Comparative Overview of Selected Synthetic Methods

The following table summarizes the performance of several key methods for the synthesis of chiral tetrahydrofurans, providing a comparative snapshot for the discerning researcher.

| Method | Key Features | Typical Yields | Diastereoselectivity (dr) | Enantioselectivity (ee) | Reference |

| Intramolecular SN2 | Classical, reliable, stereospecific. | Good to Excellent | High (substrate-controlled) | High (from chiral pool) | [1] |

| Epoxide Ring-Opening | Stereospecific, predictable outcome. | Good to Excellent | High (substrate-controlled) | High (from chiral pool) | [1] |

| Pd-Catalyzed AAA | Catalytic, enantioselective, tunable. | 70-90% | >20:1 | up to 99% | [6] |

| Ni-Catalyzed Cyclization | High yields, excellent stereocontrol. | up to 99% | >99:1 | >99% | [8] |

| Organocatalytic Double Michael | Metal-free, asymmetric. | 60-90% | High | up to 99% | [9] |

| [3+2] Annulation | Convergent, stereocontrolled. | 70-80% | High (often single isomer) | High (reagent-controlled) | [10] |

Organocatalysis: A Metal-Free Frontier

Organocatalysis has emerged as a powerful platform for asymmetric synthesis, offering a complementary approach to metal-based catalysis. In the context of THF synthesis, organocatalytic strategies often involve the activation of substrates through the formation of transient, chiral intermediates.

A notable example is the organocatalytic asymmetric synthesis of 2,3,4-trisubstituted tetrahydrofurans via a double Michael addition of γ-hydroxy-α,β-unsaturated carbonyls to enals.[9] This reaction, mediated by a chiral secondary amine catalyst, proceeds through a tandem iminium-enamine activation cascade to afford the desired products with high enantio- and diastereoselectivities.[9]

[3+2] Annulation Strategies

[3+2] annulation reactions provide a convergent and stereocontrolled route to five-membered rings, including tetrahydrofurans. These reactions involve the combination of a three-atom component and a two-atom component to form the heterocyclic ring. For instance, the reaction of an aldehyde with an allylsilane or a vinyl ether in the presence of a Lewis acid can generate a carbocation intermediate that is trapped intramolecularly by an oxygen atom to form the THF ring in a stereoselective manner.[10] This approach allows for the direct installation of multiple stereocenters in a single step.[10]

Visualizing Synthetic Pathways

Diagrams generated using Graphviz provide a clear visual representation of complex chemical transformations.

Caption: Intramolecular SN2 cyclization workflow.

Sources

- 1. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Tetrahydrofuran Motif in Polyketide Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diastereoselective formation of tetrahydrofurans via Pd-catalyzed asymmetric allylic alkylation: synthesis of the C13-C29 subunit of amphidinolide N - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stereoselective synthesis of trans-THF rings using an oxidative cyclisation-radical deoxygenation sequence: application to the formal synthesis of trans-(2R,5R)-linalool oxide - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Efficient synthesis of tetrahydrofurans with chiral tertiary allylic alcohols catalyzed by Ni/P-chiral ligand DI-BIDIME - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

The Tetrahydrofuran Moiety: A Privileged Scaffold in Bioactive Molecules

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydrofuran (THF) ring, a five-membered saturated cyclic ether, is a ubiquitous structural motif found in a vast array of biologically active molecules.[1][2] Its prevalence in natural products and successful synthetic drugs underscores its significance as a "privileged scaffold" in medicinal chemistry.[3][4] This guide provides a comprehensive technical overview of the multifaceted roles of the THF moiety, exploring its impact on molecular properties, its function in biological interactions, and the synthetic strategies employed to incorporate this versatile heterocycle into bioactive compounds.

From complex marine polyketides with potent cytotoxic activities to blockbuster antiviral drugs, the THF ring consistently imparts favorable physicochemical and pharmacological properties.[5][6][7] Its ability to influence molecular conformation, solubility, and hydrogen bonding capacity makes it a valuable tool for drug designers seeking to optimize lead compounds. This document will delve into the causality behind these effects, offering insights grounded in established scientific principles and supported by authoritative research.

The Structural and Physicochemical Impact of the Tetrahydrofuran Moiety

The incorporation of a THF ring into a molecule profoundly influences its three-dimensional structure and overall physicochemical profile. These changes are critical determinants of a compound's pharmacokinetic and pharmacodynamic behavior.

Conformational Restraint and Pre-organization

The saturated, five-membered ring of THF is not planar and exists in a dynamic equilibrium between two primary conformations: the "twisted" (C2) and "bent" or "envelope" (Cs) forms.[8] The twisted conformer is generally more stable.[8] This inherent conformational preference can be leveraged by medicinal chemists to:

-

Reduce the entropic penalty of binding: By locking a portion of the molecule into a more rigid conformation, the loss of conformational freedom upon binding to a biological target is minimized, potentially leading to higher binding affinity.

-

Pre-organize functional groups: The defined geometry of the THF ring can orient substituents in a specific spatial arrangement that is optimal for interaction with a receptor or enzyme active site.

The influence of substituents on the THF ring's conformation has been a subject of detailed study. For instance, the presence of a hydroxymethyl group, as in tetrahydrofurfuryl alcohol (THFA), influences the ring's geometry, with the envelope form being favored when the substituent is in a gauche(-) position and the twist form being more stable with a gauche(+) alignment.[9]

Modulation of Physicochemical Properties

The THF moiety significantly impacts a molecule's polarity, solubility, and lipophilicity, which are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Polarity and Hydrogen Bonding: The oxygen atom in the THF ring is a hydrogen bond acceptor, which can increase the polarity of a molecule and its ability to interact with aqueous environments and biological targets.[10] This property is critical for the solubility and bioavailability of many drugs.

-

Lipophilicity: While the oxygen atom adds polarity, the overall effect of a THF ring on lipophilicity (logP) is context-dependent. It is generally considered less lipophilic than a corresponding cyclopentane or cyclohexane ring, offering a strategy to fine-tune a molecule's lipophilicity to an optimal range for cell permeability and target engagement.[11][12]

The ability of THF to dissolve a wide range of both polar and nonpolar compounds is a testament to its balanced physicochemical nature.[13][14]

The Role of the Tetrahydrofuran Moiety in Biological Activity

The THF ring is not merely a passive scaffold; it actively participates in interactions with biological macromolecules and contributes directly to the pharmacological activity of many drugs.

Case Study: Antiviral Agents - HIV Protease Inhibitors

A compelling example of the THF moiety's importance is its role in several potent HIV-1 protease inhibitors.[6][7] The FDA-approved drug darunavir, for instance, incorporates a bis-tetrahydrofuranylurethane (bis-THF) ligand.[15]

-

Backbone Binding: The oxygen atoms of the bis-THF moiety form crucial hydrogen bonds with the backbone amide hydrogens of aspartate residues (Asp29 and Asp30) in the S2 subsite of the HIV-1 protease active site.[15] This interaction is a key contributor to darunavir's high potency and its resilience against drug-resistant viral strains.

-

Enhanced Binding Affinity: Replacing the THF oxygen with a methylene group leads to a drastic loss of antiviral activity, highlighting the critical role of the oxygen atom in binding.[6]

-

Structural Optimization: Further research has explored the addition of a third THF ring to create a tris-THF ligand, which has been shown to better fill the S2 binding pocket of the protease, leading to excellent antiviral activity against drug-resistant viruses.[16][17]

Tetrahydrofuran in Anticancer Agents

The THF motif is also prevalent in a variety of anticancer agents, both of natural and synthetic origin.

-

Natural Products: Annonaceous acetogenins, a class of natural products with potent anticancer activity, often feature one or more THF rings in their long aliphatic chains.[1][13] Marine-derived compounds like the haterumalides and biselides, which contain THF moieties, exhibit cytotoxic activity against various human cancer cell lines comparable to the established anticancer drug cisplatin.[5]

-

Synthetic Drugs: The FDA-approved anticancer drug eribulin (Halaven) contains a complex macrocyclic structure with multiple THF rings.[13] Another example is tegafur (Futraful), a prodrug of 5-fluorouracil, which incorporates a tetrahydrofuranyl group.[18]

-

Mechanism of Action: In some cases, the THF ring is directly involved in the mechanism of action. For example, manassantin A, a natural product HIF-1 inhibitor, requires the α,α′-trans-configuration of its central THF ring for its activity.[19] In other instances, replacing a tetrahydropyran ring with a tetrahydrofuran in the anticancer agent FR901464 resulted in a significant decrease in potency, demonstrating the importance of the specific ring structure for presenting the pharmacophore to its target.[20]

Other Therapeutic Areas

The versatility of the THF scaffold extends to a wide range of other therapeutic areas, including cardiovascular and neuroprotective agents. For example, the antihypertensive drug terazosin contains a THF moiety.[21][22]

Synthesis of Tetrahydrofuran-Containing Molecules

The widespread importance of the THF moiety has driven the development of numerous synthetic methods for its construction. The choice of synthetic route depends on the desired substitution pattern and stereochemistry.

Key Synthetic Strategies

-

Intramolecular Cyclization: This is a common and effective strategy.

-

Williamson Ether Synthesis: Intramolecular cyclization of a diol, where one hydroxyl group is converted to a leaving group (e.g., mesylate), can yield a THF ring.[5]

-

Oxa-Michael Addition: Intramolecular conjugate addition of a hydroxyl group to an α,β-unsaturated system can form a THF ring, often with high stereoselectivity.[5]

-

Epoxide Opening: Intramolecular opening of an epoxide by a tethered hydroxyl group is a powerful method for constructing THF rings, particularly in the context of polyether natural product synthesis.[23]

-

-

Cycloetherification of Alkenes:

-

Halocyclization: Treatment of an unsaturated alcohol with an electrophilic halogen source (e.g., I2, NBS) can induce cyclization to form a halogenated THF derivative.

-

Cobalt-Catalyzed Oxidative Cyclization: This method can be used to stereoselectively form trans-disubstituted THF rings from bishomoallylic alcohols.[5]

-

-

Catalytic Hydrogenation of Furans: Substituted furans can be catalytically hydrogenated to the corresponding tetrahydrofurans.[13] This method is particularly attractive as furan precursors can sometimes be derived from renewable resources.[13]

Exemplary Experimental Protocol: Synthesis of a 2,5-trans-Disubstituted THF Ring

This protocol is based on the intramolecular cyclization of a diol mesylate, a strategy employed in the synthesis of fragments of amphidinolide N.[5]

-

Asymmetric Dihydroxylation:

-

To a solution of the mesyl-protected alkenol (1.0 eq) in a t-BuOH/H₂O (1:1) mixture at 0 °C, add AD-mix-β (1.4 g/mmol of alkene) and methanesulfonamide (1.1 eq).

-

Stir the mixture vigorously at 0 °C until the reaction is complete (monitored by TLC).

-

Quench the reaction by adding solid sodium sulfite and warm the mixture to room temperature.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude diol by flash column chromatography.

-

-

Intramolecular Cyclization:

-

To a solution of the purified diol (1.0 eq) in anhydrous THF at 0 °C, add a base such as sodium hydride (1.2 eq) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Carefully quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the 2,5-trans-disubstituted tetrahydrofuran.

-

The Tetrahydrofuran Moiety as a Bioisostere

In drug design, the concept of bioisosterism involves substituting a functional group with another that has similar steric and electronic properties to improve a molecule's pharmacological profile.[11][24] The THF ring is often employed as a bioisostere for other cyclic and acyclic moieties.

-

Replacement for Phenyl Rings: In some contexts, a THF ring can serve as a less lipophilic replacement for a phenyl group, potentially improving solubility and metabolic stability.

-

Bioisostere for Other Heterocycles: The THF ring can be considered a bioisostere for other five- or six-membered heterocycles like tetrahydrothiophene or tetrahydropyran.[11][12] The choice between these depends on the desired geometry, polarity, and hydrogen bonding capacity.

-

Lactam/Lactone Replacement: In certain cases, a THF moiety has been investigated as a bioisostere for lactone rings to address metabolic lability.[25]

The successful application of bioisosteric replacement is highly context-dependent and requires careful consideration of the specific interactions between the lead compound and its biological target.[24]

Quantitative Data Summary

| Property | Tetrahydrofuran (THF) | Cyclopentane | Tetrahydropyran (THP) |

| Molecular Formula | C₄H₈O | C₅H₁₀ | C₅H₁₀O |

| Molar Mass ( g/mol ) | 72.11[26] | 70.1 | 86.13 |

| Boiling Point (°C) | 66[13] | 49 | 88 |

| logP (Octanol/Water) | 0.46 | ~3.0 | 0.27 |

| Dipole Moment (D) | 1.75[10] | 0 | 1.9 |

| Water Solubility | Miscible[13] | Insoluble | Soluble |

Note: Values are approximate and can vary with measurement conditions. This table serves for comparative purposes.

Conclusion